1-Butanone, 4,4,4-trichloro-3-hydroxy-1-phenyl-, (3S)-
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Overview
Description
1-Butanone, 4,4,4-trichloro-3-hydroxy-1-phenyl-, (3S)- is a chemical compound with the molecular formula C10H9Cl3O2 and a molecular weight of 267.54 g/mol . This compound is known for its unique structure, which includes a phenyl group, a hydroxy group, and three chlorine atoms attached to the butanone backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Butanone, 4,4,4-trichloro-3-hydroxy-1-phenyl-, (3S)- typically involves the reaction of benzyl chloride with trichloroacetaldehyde in the presence of a base such as sodium hydroxide . The reaction conditions often include a solvent like ethanol and a temperature range of 50-70°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Butanone, 4,4,4-trichloro-3-hydroxy-1-phenyl-, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or , leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as or , resulting in the formation of alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophiles like amines or thiols .
Common reagents and conditions used in these reactions include acidic or basic catalysts , solvents like dichloromethane or ethanol , and temperatures ranging from 0°C to 100°C . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butanone, 4,4,4-trichloro-3-hydroxy-1-phenyl-, (3S)- is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-Butanone, 4,4,4-trichloro-3-hydroxy-1-phenyl-, (3S)- involves its interaction with specific molecular targets and pathways. The hydroxy group and the phenyl ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate cellular processes through its unique chemical structure .
Comparison with Similar Compounds
1-Butanone, 4,4,4-trichloro-3-hydroxy-1-phenyl-, (3S)- can be compared with other similar compounds such as:
1-Butanone, 4,4,4-trichloro-1-phenyl-: Lacks the hydroxy group, resulting in different reactivity and applications.
1-Butanone, 4,4,4-trinitro-1-phenyl-: Contains nitro groups instead of chlorine atoms, leading to distinct chemical properties and uses.
1-Butanone, 3-hydroxy-1-phenyl-: Lacks the trichloro substitution, affecting its chemical behavior and applications.
Properties
CAS No. |
188854-65-1 |
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Molecular Formula |
C10H9Cl3O2 |
Molecular Weight |
267.5 g/mol |
IUPAC Name |
(3S)-4,4,4-trichloro-3-hydroxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H9Cl3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5,9,15H,6H2/t9-/m0/s1 |
InChI Key |
JTJFOKGHNOVCTC-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C[C@@H](C(Cl)(Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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